molecular formula C16H18N4O B2833209 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034222-67-6

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2833209
CAS No.: 2034222-67-6
M. Wt: 282.347
InChI Key: DEFUZIPJMTXSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a pyrimidine ring, an azetidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions.

    Introduction of the Tolyl Group: The tolyl group is attached via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and tolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrimidine and azetidine rings also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-4-2-5-13(8-12)9-15(21)20-10-14(11-20)19-16-17-6-3-7-18-16/h2-8,14H,9-11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUZIPJMTXSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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